molecular formula C21H23N5O3S B2916544 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1324690-14-3

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2916544
CAS No.: 1324690-14-3
M. Wt: 425.51
InChI Key: KHYNCNZAGOJAMG-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is an organic compound known for its complex structure and potential applications across various fields. It boasts a fused triazole and tetrahydroisoquinoline core, presenting a blend of both structural rigidity and flexibility that makes it an attractive candidate for numerous scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide can involve multiple steps:

  • Formation of Tetrahydroisoquinoline Intermediate: : This is typically done via Pictet-Spengler reaction using phenylacetaldehyde and an amine.

  • Introduction of Propylsulfonyl Group: : Alkylation of the amine with a suitable sulfonyl chloride.

  • Triazole Formation: : Cyclization with azides or alkyne derivatives under click chemistry conditions.

  • Amidation: : Coupling the resulting intermediate with a carboxamide derivative, often under dehydrating conditions to ensure high yields.

Industrial Production Methods: Industrial production scales up these methods with optimizations in yields and conditions, often using continuous flow reactors to maintain consistent reaction environments and enhance safety measures due to the compound's reactive nature.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized sulfonyl groups.

  • Reduction: : Reduction of the triazole ring can yield various derivatives with potential biological activity.

  • Substitution: : Electrophilic or nucleophilic substitutions on the phenyl ring can introduce various functional groups, modifying its chemical properties.

Common Reagents and Conditions

  • Oxidation: : Often carried out using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Involves reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Utilizes reagents like chlorinating agents, alkyl halides, or nitrating mixtures.

Major Products: Depending on the reaction type, products can range from oxidized derivatives, reduced triazole analogs, to various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of complex organic molecules.

  • Studied for its potential in catalytic reactions due to the presence of multiple reactive sites.

Biology

  • Investigated for its role as a potential therapeutic agent in drug development.

  • Has shown activity in binding assays, indicating possible uses in targeting specific biological pathways.

Medicine

  • Explored for its analgesic and anti-inflammatory properties.

Industry

  • Used in the formulation of specialty chemicals.

  • Possible applications in material science due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets:

  • Molecular Targets: : Often interacts with enzymes and receptors due to its triazole ring and sulfonyl group.

  • Pathways Involved: : Can inhibit or activate pathways related to cellular signaling, potentially leading to therapeutic effects.

Comparison with Similar Compounds

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole ring with a tetrahydroisoquinoline structure. Similar compounds might include:

  • 2-Phenyl-1,2,3-Triazole Derivatives: : Common in pharmaceuticals, but often lack the added complexity of the tetrahydroisoquinoline moiety.

  • Tetrahydroisoquinoline Derivatives: : Widely studied for their psychoactive properties but do not feature the triazole ring.

Properties

IUPAC Name

2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYNCNZAGOJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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